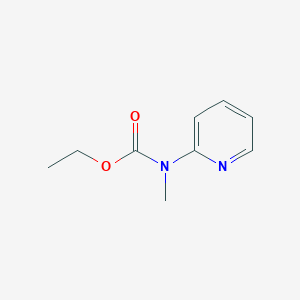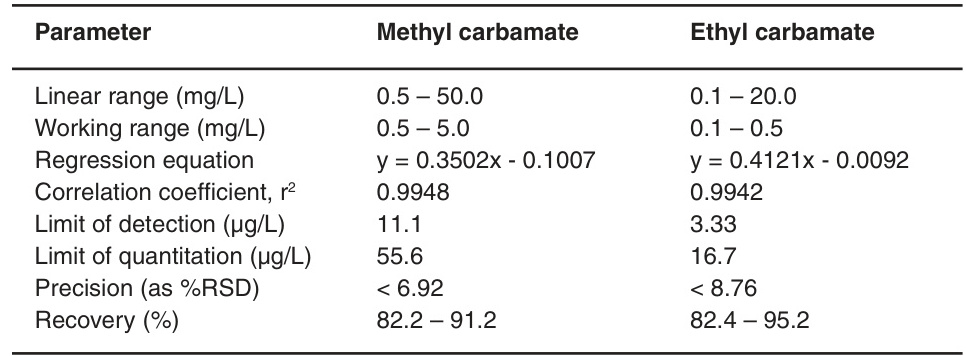
Ethyl methyl(2-pyridinyl)carbamate
Description
Ethyl methyl(2-pyridinyl)carbamate is a heterocyclic carbamate derivative featuring a pyridine ring substituted at the 2-position with a carbamate group containing ethyl and methyl substituents. For instance, related compounds like ethyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate (yield: 88%) and ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate (CAS: 1001070-26-3) have been synthesized via reactions involving pyridinyl precursors and carbamate-forming reagents .
Properties
CAS No. |
125867-10-9 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 g/mol |
IUPAC Name |
ethyl N-methyl-N-pyridin-2-ylcarbamate |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)11(2)8-6-4-5-7-10-8/h4-7H,3H2,1-2H3 |
InChI Key |
QCIFPVGIJHGENX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(C)C1=CC=CC=N1 |
Canonical SMILES |
CCOC(=O)N(C)C1=CC=CC=N1 |
Synonyms |
Carbamic acid, methyl-2-pyridinyl-, ethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Carbamate Compounds
Structural and Functional Comparisons
Ethyl Carbamate vs. Methyl Carbamate
- Carcinogenicity: Ethyl carbamate (urethane) is a multispecies carcinogen, inducing tumors in the liver, lung, and mammary glands . Methyl carbamate, however, lacks significant carcinogenic or genotoxic activity due to its inability to form reactive epoxides .
- Analytical Parameters : Ethyl carbamate has a lower detection limit (3.33 μg/L) compared to methyl carbamate (11.1 μg/L) in chromatographic analyses, reflecting differences in volatility and reactivity .

Vinyl Carbamate
- Potency: Vinyl carbamate is 10–50 times more carcinogenic than ethyl carbamate in mice, inducing lung adenomas, thymomas, and liver tumors at lower doses .
- Mutagenicity: Vinyl carbamate is mutagenic in Salmonella typhimurium TA1535/TA100 when metabolized by liver enzymes, while ethyl carbamate is non-mutagenic under similar conditions .
Pyridinyl Carbamate Derivatives
- Biological Activity : Ethyl (6-fluoro-3-iodopyridin-2-yl)carbamate (CAS: 1001070-26-3) exemplifies pyridinyl carbamates used in drug discovery, leveraging the pyridine ring for target binding . Ethyl methyl(2-pyridinyl)carbamate may share similar pharmacokinetic properties, though its specific activity remains uncharacterized.
- Synthetic Utility : Pyridinyl carbamates are intermediates in synthesizing complex heterocycles, such as pyrrolo-pyridine derivatives, with applications in medicinal chemistry .
Data Tables: Key Comparative Metrics
Table 1. Carcinogenic and Toxicological Profiles
| Compound | Carcinogenicity (Mouse Model) | Mutagenicity (S. typhimurium) | Immunotoxicity (Mice) |
|---|---|---|---|
| Ethyl carbamate | High (multi-organ) | Non-mutagenic | Severe myelotoxicity |
| Methyl carbamate | Non-carcinogenic | Non-mutagenic | None observed |
| Vinyl carbamate | Extreme (lung, liver) | Mutagenic (with metabolism) | Not studied |
| This compound* | Unknown | Unknown | Unknown |
Table 2. Analytical Parameters
| Compound | Detection Limit (μg/L) | Linearity Range (mg/L) | Recovery (%) |
|---|---|---|---|
| Ethyl carbamate | 3.33 | 0.1–20.0 | 82.4–95.2 |
| Methyl carbamate | 11.1 | 0.5–50.0 | 82.2–91.2 |
Mechanistic Insights
- Metabolic Activation: Ethyl carbamate’s carcinogenicity arises from metabolic conversion to reactive intermediates (e.g., vinyl carbamate epoxide), which form DNA adducts . The ethyl group is critical for this activation, as methyl carbamate lacks analogous metabolic pathways .
- Structure-Activity Relationships (SAR) : In β-lactam resistance-modifying agents, ethyl carbamate derivatives exhibit superior activity compared to methyl analogs, highlighting the importance of the ethyl group in enhancing potency and reducing mammalian toxicity .
Preparation Methods
Standard Protocol
-
Reagents : 2-(Methylamino)pyridine, ethyl chloroformate, base (e.g., N,N-diisopropylethylamine [DIPEA] or triethylamine).
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
-
Conditions : 0–25°C, 2–4 hours.
-
Yield : 75–90% after purification by column chromatography or recrystallization.
Mechanistic Insight :
The base deprotonates the amine, enhancing nucleophilicity. Attack at the carbonyl carbon of ethyl chloroformate forms a tetrahedral intermediate, which collapses to release HCl and yield the carbamate.
Optimization :
-
Excess chloroformate (1.2–1.5 eq) ensures complete conversion.
-
Low temperatures (−5°C to 0°C) minimize side reactions, such as over-alkylation.
Three-Component Coupling with CO₂ and Alkyl Halides
A sustainable approach utilizes CO₂ as a carbonyl source, avoiding hazardous chloroformates. This method, reported by Chemistry Europe, employs a polymer-supported 1,8-diazabicyclo[5.4.0]undec-7-ene (PS-DBU) catalyst.
Procedure
-
Reagents : 2-(Methylamino)pyridine, ethyl iodide, CO₂ (1 atm), PS-DBU.
-
Solvent : Acetonitrile or DMF.
-
Conditions : 40–60°C, 12–24 hours.
Advantages :
Limitations :
-
Lower yields for aromatic amines compared to aliphatic analogs.
-
Requires pressurized CO₂ systems.
Boc-Protected Intermediate Strategy
Multi-step synthesis via tert-butyloxycarbonyl (Boc) protection enhances regioselectivity. This method, adapted from Journal of Medicinal Chemistry, involves:
Stepwise Synthesis
-
Boc Protection :
-
Ethoxycarbonylation :
-
Treat Boc-protected intermediate with ethyl chloroformate and DIPEA.
-
-
Deprotection :
Applications :
-
Ideal for substrates sensitive to direct chloroformate reactions.
Zirconium-Catalyzed Carbamate Synthesis
A novel method employs zirconocene hydrochloride (Cp₂Zr(H)Cl) to mediate carbamate formation from nitriles and alcohols.
Protocol
-
Reagents : 2-Cyano-pyridine derivative, ethanol, Cp₂Zr(H)Cl.
-
Solvent : Dichloromethane.
-
Conditions : 25°C, 6–8 hours.
Mechanism :
-
Zirconium activates the nitrile, enabling nucleophilic addition of ethanol.
-
Subsequent rearrangement forms the carbamate.
Comparative Analysis of Methods
| Method | Yield (%) | Conditions | Advantages | Drawbacks |
|---|---|---|---|---|
| Chloroformate Reaction | 75–90 | Mild, 0–25°C | High yield, simple setup | Uses toxic reagents |
| CO₂ Coupling | 60–75 | 40–60°C, CO₂ pressure | Sustainable, recyclable catalyst | Lower yields for aryl amines |
| Boc-Protected Route | 70–80 | Multi-step, TFA required | Regioselective, avoids side reactions | Longer synthesis time |
| Zirconium-Catalyzed | 65–75 | Ambient temperature | Novel, avoids harsh reagents | Requires specialized catalysts |
Industrial-Scale Considerations
For large-scale production, the chloroformate method remains dominant due to its scalability and established protocols. However, the CO₂ route is gaining traction in green chemistry initiatives. Key factors include:
Q & A
Q. What validated analytical methods are recommended for quantifying Ethyl methyl(2-pyridinyl)carbamate in complex matrices?
Gas chromatography coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is widely used. Solid-phase extraction (SPE) with C18 cartridges is effective for pre-concentration. For example, linear ranges of 0.1–20.0 mg/L and detection limits as low as 3.33 µg/L (for ethyl carbamate analogs) have been achieved using dichloromethane extraction and GC-FID . Matrix-specific optimization, such as adjusting alcohol content in beverages to 5–10%, improves recovery rates (82–95%) .
Q. What synthetic routes are reported for pyridinyl carbamate derivatives, and how are yields optimized?
Pyridinyl carbamates are synthesized via nucleophilic substitution or condensation reactions. For example, tert-butyl carbamate derivatives are prepared by reacting pyridinylmethyl amines with tert-butoxycarbonyl (Boc) anhydride. Yields are enhanced by using aprotic solvents (e.g., benzene/cyclohexane mixtures) and fractional crystallization for enantiomeric purification . Catalyst-free aqueous ethanol-mediated syntheses have also been reported for structurally related compounds, achieving >40% yields under mild conditions .
Q. How do structural modifications (e.g., substituents on the pyridine ring) influence the stability of this compound?
Stability is affected by electron-donating/withdrawing groups on the pyridine ring. For instance, nitro or methoxy substituents increase steric hindrance, reducing hydrolysis rates. Stability testing under controlled humidity and temperature (e.g., 25°C, 60% RH) is critical. NMR and IR spectroscopy are used to monitor degradation products .
Q. What are the regulatory guidelines for handling this compound in laboratory settings?
Adhere to IARC Group 2A guidelines (probable human carcinogen). Use fume hoods, personal protective equipment (PPE), and waste disposal protocols for carcinogens. Maximum residue limits (e.g., 35 µg/L in spirits) should guide exposure mitigation in food-related research .
Q. How is this compound detected in fermented foods, and what are key interference factors?
GC-MS with headspace solid-phase microextraction (HS-SPME) minimizes matrix interference. Cyanide precursors in stone fruits can artificially elevate carbamate levels during analysis. Internal standards (e.g., deuterated ethyl carbamate) improve accuracy in spirits and wines .
Advanced Research Questions
Q. What metabolic activation pathways underlie the carcinogenicity of this compound?
Rodent studies indicate cytochrome P450-mediated oxidation to vinyl carbamate epoxide, a DNA-reactive metabolite. Human liver microsome assays are used to compare metabolic rates. DNA adduct formation (e.g., via LC-MS/MS) confirms genotoxicity, though interspecies differences in CYP2E1 activity complicate extrapolation .
Q. How can discrepancies in genotoxicity data between in vitro and in vivo models be resolved?
Ames test negatives (e.g., Salmonella) may conflict with Drosophila mutagenicity. Use mammalian cell lines (e.g., HepG2) with metabolic activation systems (S9 fraction) to bridge gaps. Dose-response modeling and benchmark dose (BMD) analysis refine risk assessments .
Q. What strategies improve enantiomeric resolution of this compound derivatives for pharmaceutical applications?
Chiral stationary phases (e.g., CP Wax 52) in GC or HPLC separate enantiomers. Diastereomeric salt formation with R-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate followed by fractional crystallization achieves >95% enantiomeric excess .
Q. How do environmental factors (e.g., pH, temperature) influence this compound formation in alcoholic beverages?
Ethanol concentration (>20% v/v) and urea content accelerate carbamate formation. Kinetic studies at 25–37°C show pseudo-first-order reaction rates. Citrulline and cyanide precursors in stone fruit spirits require LC-MS/MS monitoring to quantify pathway contributions .
Q. What computational methods predict synthetic routes for novel pyridinyl carbamate analogs?
Retrosynthetic algorithms (e.g., Pistachio, Reaxys) prioritize routes based on bond dissociation energies and reagent availability. Density functional theory (DFT) calculates transition-state energies for nucleophilic attacks, optimizing solvent selection (e.g., ethyl acetate/water mixtures) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



